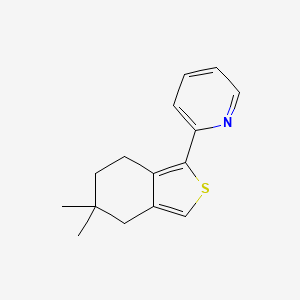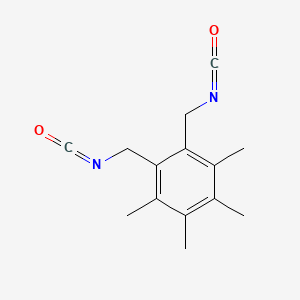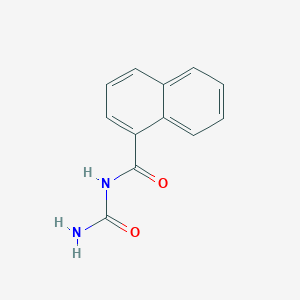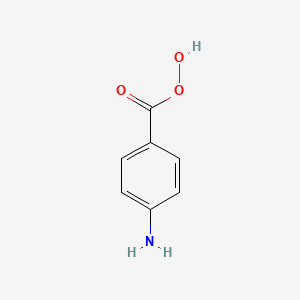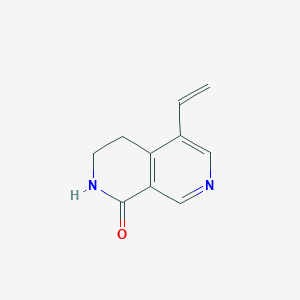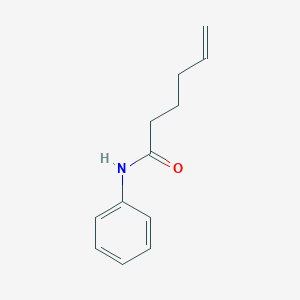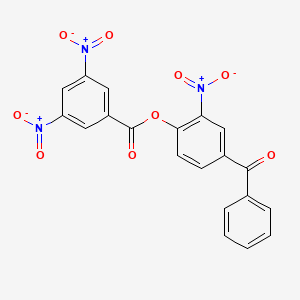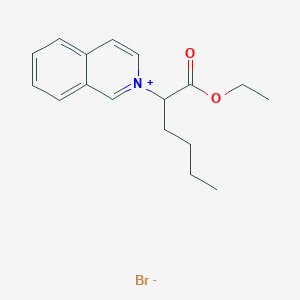
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. They are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting isoquinoline can then be further modified through various chemical reactions to introduce the ethoxy and oxohexan-2-yl groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmaceutical agent due to its unique chemical properties. In medicine, it may be explored for its potential therapeutic effects, particularly in the treatment of diseases where isoquinoline derivatives have shown promise. Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide can be compared with other isoquinoline derivatives, such as 2-(1-oxo-1H-isoquinolin-2-yl)acetamide and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline . These compounds share a similar isoquinoline core but differ in their substituents, which can significantly impact their chemical properties and applications.
Eigenschaften
CAS-Nummer |
138308-30-2 |
|---|---|
Molekularformel |
C17H22BrNO2 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
ethyl 2-isoquinolin-2-ium-2-ylhexanoate;bromide |
InChI |
InChI=1S/C17H22NO2.BrH/c1-3-5-10-16(17(19)20-4-2)18-12-11-14-8-6-7-9-15(14)13-18;/h6-9,11-13,16H,3-5,10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LKZSCNBCKVQCBX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(C(=O)OCC)[N+]1=CC2=CC=CC=C2C=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
